molecular formula C26H26BrNO3 B11688182 Propan-2-yl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propan-2-yl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11688182
M. Wt: 480.4 g/mol
InChI Key: JEQUZSCIXCRXDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure. It belongs to the class of hexahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core, substituted with various functional groups, including a bromophenyl group, a phenyl group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and an ammonium acetate. The reaction conditions often require heating and the presence of a catalyst to facilitate the formation of the hexahydroquinoline core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various new substituents on the bromophenyl ring .

Scientific Research Applications

Propan-2-yl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular signaling pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Propan-2-yl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its unique combination of functional groups and the resulting biological activity. The presence of both bromophenyl and phenyl groups, along with the hexahydroquinoline core, contributes to its distinct chemical behavior and potential therapeutic applications .

Biological Activity

Propan-2-yl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing available research findings and case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure:

  • Molecular Formula : C20H23BrN2O4
  • Molecular Weight : 419.31 g/mol
  • Structural Features :
    • A hexahydroquinoline core
    • A carboxylate group that enhances solubility and bioactivity
    • A bromophenyl substituent which may influence interaction with biological targets

Anticancer Activity

Several studies have evaluated the anticancer potential of quinoline derivatives similar to this compound. For instance:

  • In Vitro Studies :
    • Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. A study indicated that certain quinoline derivatives inhibited cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values ranging from 10 to 30 µM .
    • The mechanism of action often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .
  • Case Study :
    • A derivative with a similar structure was tested against four different cancer cell lines and exhibited notable anti-proliferative effects. The study suggested that inhibition of sirtuins might be a possible mechanism behind its anticancer activity .

Antibacterial and Antifungal Activity

Quinoline derivatives are also recognized for their antibacterial and antifungal properties:

  • Mechanism :
    • They typically act by disrupting bacterial cell wall synthesis or inhibiting essential enzymes involved in metabolic pathways .
  • Research Findings :
    • In a comparative study, quinoline derivatives were evaluated for their efficacy against Gram-positive and Gram-negative bacteria. Some compounds demonstrated MIC (Minimum Inhibitory Concentration) values as low as 8 µg/mL against Staphylococcus aureus .

Anti-inflammatory Effects

The anti-inflammatory properties of quinoline derivatives have been well-documented:

  • Inhibition of Nitric Oxide Production :
    • Certain studies reported that quinoline compounds effectively inhibited nitric oxide production in LPS-stimulated macrophages, suggesting potential use in treating inflammatory diseases .
  • Case Study :
    • A specific derivative exhibited significant inhibition of COX-2 enzyme activity with IC50 values comparable to established anti-inflammatory drugs like indomethacin .

Data Table: Summary of Biological Activities

Biological ActivityTest SystemResultReference
AnticancerMCF-7 CellsIC50 = 20 µM
AntibacterialS. aureusMIC = 8 µg/mL
Anti-inflammatoryRAW264.7NO Inhibition

Properties

Molecular Formula

C26H26BrNO3

Molecular Weight

480.4 g/mol

IUPAC Name

propan-2-yl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C26H26BrNO3/c1-15(2)31-26(30)23-16(3)28-21-13-19(17-7-5-4-6-8-17)14-22(29)25(21)24(23)18-9-11-20(27)12-10-18/h4-12,15,19,24,28H,13-14H2,1-3H3

InChI Key

JEQUZSCIXCRXDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br)C(=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.